4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving condensation reactions.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using a piperazine linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenylpiperazin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone
- **1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone derivatives
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of pyrazole, pyrimidine, and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-10-14(2)26(23-13)18-11-17(20-12-21-18)25-8-6-24(7-9-25)16-4-5-19-15(3)22-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJTWIYIPJSWLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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